molecular formula C25H25N7O2 B11669819 6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11669819
M. Wt: 455.5 g/mol
InChI Key: JTNASMXCFXMSFG-YZSQISJMSA-N
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Description

6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with ethoxy, methoxy, and phenyl groups.

Preparation Methods

The synthesis of 6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diphenylamine and cyanuric chloride under controlled conditions to yield the final product. The reaction typically requires solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the triazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form new derivatives.

Scientific Research Applications

6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Similar compounds to 6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other triazine derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H25N7O2/c1-3-34-21-15-14-18(16-22(21)33-2)17-26-32-25-30-23(27-19-10-6-4-7-11-19)29-24(31-25)28-20-12-8-5-9-13-20/h4-17H,3H2,1-2H3,(H3,27,28,29,30,31,32)/b26-17+

InChI Key

JTNASMXCFXMSFG-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Origin of Product

United States

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